molecular formula C10H13BrO2 B3221119 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene CAS No. 120461-58-7

1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene

Cat. No.: B3221119
CAS No.: 120461-58-7
M. Wt: 245.11 g/mol
InChI Key: MTOFJHNUTBQHJW-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, featuring a bromine atom, two methoxy groups, and a methoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-3-(methoxymethyl)-5-methylbenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxy groups are converted to aldehydes or carboxylic acids via electron transfer processes involving oxidizing agents .

Comparison with Similar Compounds

Uniqueness: The specific arrangement of these groups on the benzene ring allows for targeted modifications and the synthesis of diverse derivatives .

Properties

IUPAC Name

1-bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7-4-8(6-12-2)10(13-3)9(11)5-7/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOFJHNUTBQHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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